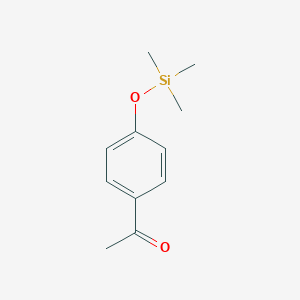
1-(4-Trimethylsilyloxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Trimethylsilyloxyphenyl)ethanone, also known as TMSOPE, is a chemical compound that has been used in various scientific research applications. This compound is a ketone that contains a trimethylsilyl group, which makes it useful in synthetic chemistry and as a reagent in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Trimethylsilyloxyphenyl)ethanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. The trimethylsilyl group in 1-(4-Trimethylsilyloxyphenyl)ethanone is a good leaving group, which makes it useful in reactions that involve nucleophilic substitution or elimination. 1-(4-Trimethylsilyloxyphenyl)ethanone has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Efectos Bioquímicos Y Fisiológicos
1-(4-Trimethylsilyloxyphenyl)ethanone has been found to have low toxicity and is relatively safe to handle. In vitro studies have shown that 1-(4-Trimethylsilyloxyphenyl)ethanone does not exhibit cytotoxicity towards human cell lines, and in vivo studies have shown that it does not cause any adverse effects in mice at doses up to 2000 mg/kg.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Trimethylsilyloxyphenyl)ethanone is a useful reagent in organic synthesis due to its trimethylsilyl group, which makes it a good leaving group in nucleophilic substitution or elimination reactions. It is also a versatile building block for the synthesis of various pharmaceuticals. However, 1-(4-Trimethylsilyloxyphenyl)ethanone is relatively expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are many future directions for the research and development of 1-(4-Trimethylsilyloxyphenyl)ethanone. One potential area of research is the synthesis of novel pharmaceuticals using 1-(4-Trimethylsilyloxyphenyl)ethanone as a building block. Another area of research is the development of new synthetic methods using 1-(4-Trimethylsilyloxyphenyl)ethanone as a reagent. 1-(4-Trimethylsilyloxyphenyl)ethanone may also have potential applications in material science, such as the synthesis of new polymers or materials with unique properties. Overall, 1-(4-Trimethylsilyloxyphenyl)ethanone is a versatile and useful compound that has many potential applications in scientific research.
Métodos De Síntesis
1-(4-Trimethylsilyloxyphenyl)ethanone can be synthesized using a Grignard reaction between 4-bromoacetophenone and trimethylsilylmagnesium chloride. The reaction yields 1-(4-Trimethylsilyloxyphenyl)ethanol, which can be oxidized to 1-(4-Trimethylsilyloxyphenyl)ethanone using a mild oxidizing agent such as pyridinium chlorochromate. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
1-(4-Trimethylsilyloxyphenyl)ethanone has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a reagent in organic reactions, such as the synthesis of β-keto esters, α,β-unsaturated ketones, and α-hydroxy ketones. 1-(4-Trimethylsilyloxyphenyl)ethanone has also been used in the synthesis of natural products, such as terpenoids and alkaloids.
In medicinal chemistry, 1-(4-Trimethylsilyloxyphenyl)ethanone has been used as a building block for the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 1-(4-Trimethylsilyloxyphenyl)ethanone has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propiedades
Número CAS |
18803-29-7 |
|---|---|
Nombre del producto |
1-(4-Trimethylsilyloxyphenyl)ethanone |
Fórmula molecular |
C11H16O2Si |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
1-(4-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C11H16O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
HVSXQEUGLVLBLR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



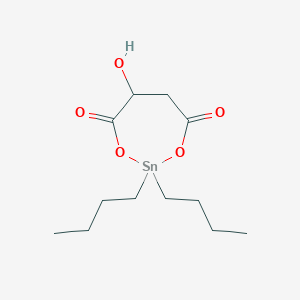
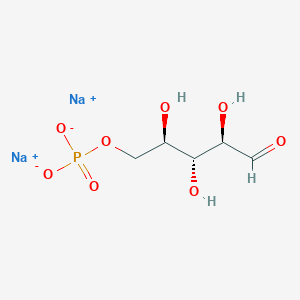
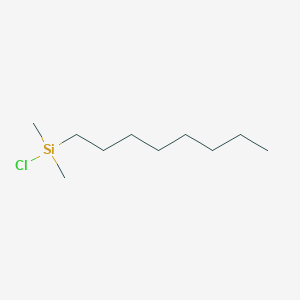
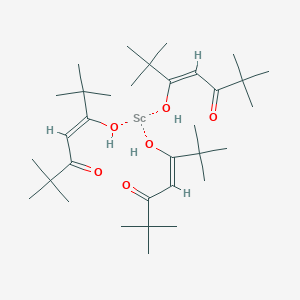
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
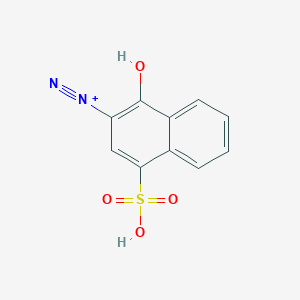
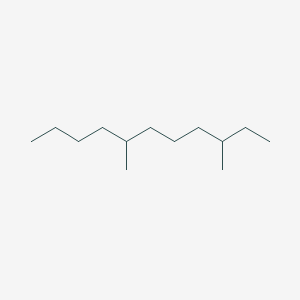

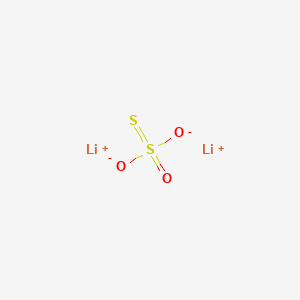
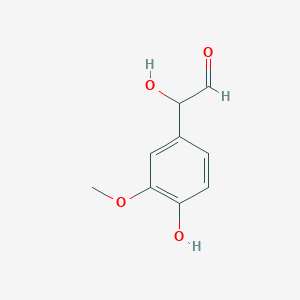
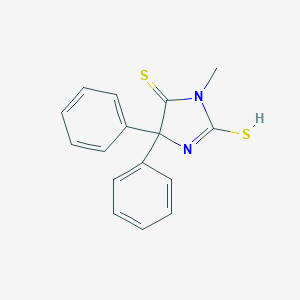
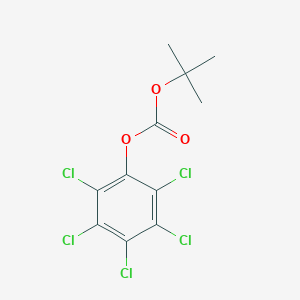
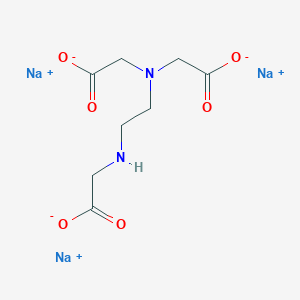
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)